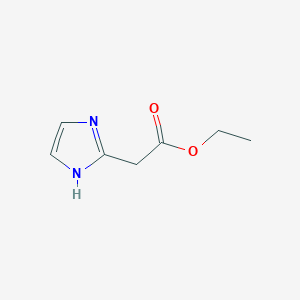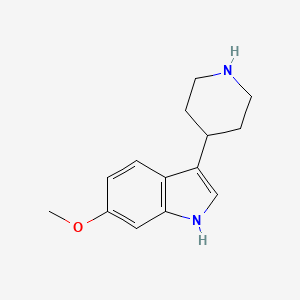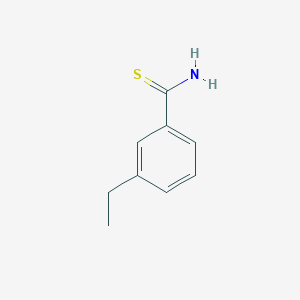![molecular formula C7H17NO2 B1612278 2-[(2-Hydroxy-1-methylethyl)methylamino]propan-2-OL CAS No. 85154-18-3](/img/new.no-structure.jpg)
2-[(2-Hydroxy-1-methylethyl)methylamino]propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Hydroxy-1-methylethyl)methylamino]propan-2-OL is a chemical compound with the molecular formula C7H17NO2 and a molecular weight of 147.215 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxy-1-methylethyl)methylamino]propan-2-OL typically involves the reaction of 2-hydroxypropylamine with acetone under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation and crystallization to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Hydroxy-1-methylethyl)methylamino]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, primary amines, secondary amines, and various substituted derivatives .
Aplicaciones Científicas De Investigación
2-[(2-Hydroxy-1-methylethyl)methylamino]propan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biochemical pathways and enzyme reactions.
Medicine: It serves as a precursor for the development of pharmaceutical drugs.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(2-Hydroxy-1-methylethyl)methylamino]propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic regulation .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2-Hydroxypropyl)methylamino]-1-propanol
- 2-[(2-Hydroxy-1-methylethyl)methylamino]propan-1-ol
- 2-[(2-Hydroxypropyl)methylamino]propan-2-ol
Uniqueness
2-[(2-Hydroxy-1-methylethyl)methylamino]propan-2-OL is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it suitable for various applications in scientific research and industrial processes .
Propiedades
Número CAS |
85154-18-3 |
|---|---|
Fórmula molecular |
C7H17NO2 |
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
2-[2-hydroxypropan-2-yl(methyl)amino]propan-1-ol |
InChI |
InChI=1S/C7H17NO2/c1-6(5-9)8(4)7(2,3)10/h6,9-10H,5H2,1-4H3 |
Clave InChI |
GVPYQCRHYGKPDX-UHFFFAOYSA-N |
SMILES |
CC(CO)N(C)C(C)(C)O |
SMILES canónico |
CC(CO)N(C)C(C)(C)O |
| 85154-18-3 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


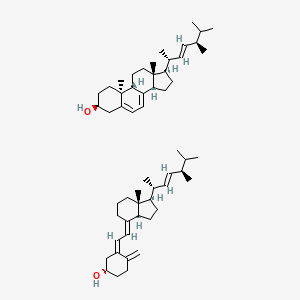
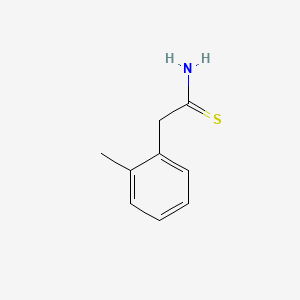
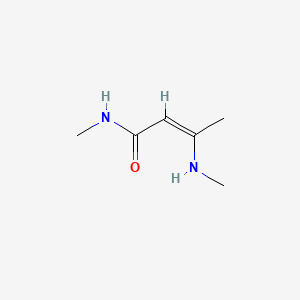

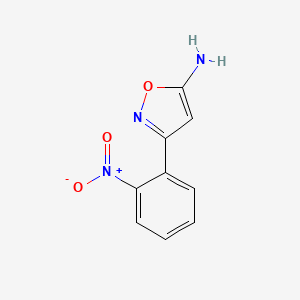
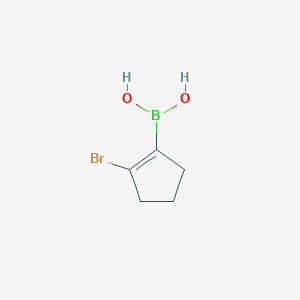
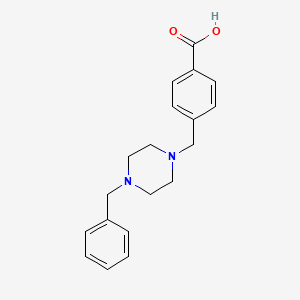
![2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-9-yl)acetic acid](/img/structure/B1612208.png)
